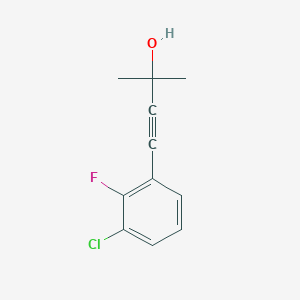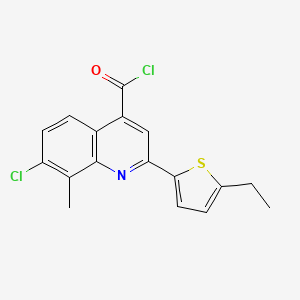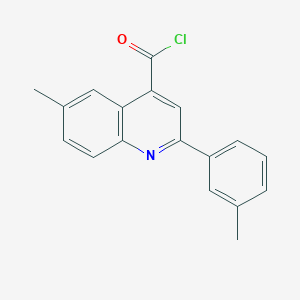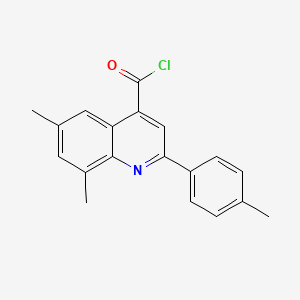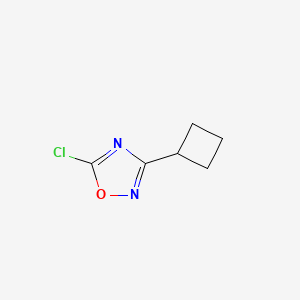
5-クロロ-3-シクロブチル-1,2,4-オキサジアゾール
概要
説明
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is a derivative of the 1,2,4-oxadiazole class of compounds .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole consists of a five-membered 1,2,4-oxadiazole heterocyclic ring attached to a cyclobutyl group and a chlorine atom . The 1,2,4-oxadiazole ring contains one oxygen and two nitrogen atoms .
科学的研究の応用
医薬品化学: 抗癌剤への応用
5-クロロ-3-シクロブチル-1,2,4-オキサジアゾール: 誘導体は、抗癌剤としての可能性を探求されています。 オキサジアゾール環はファーマコフォアとして機能し、生物学的標的に作用して癌細胞の増殖を阻害する可能性があります 。研究では、様々な誘導体の合成と、様々な癌細胞株に対する細胞毒性の評価が行われています。
農業: 農薬開発
農業では、オキサジアゾール誘導体が農薬製剤への利用について研究されています。 その構造的特徴により、作物や環境に害を与えることなく特定の害虫を標的にできる化合物を創り出すことができます 。
材料科学: 高エネルギー材料
オキサジアゾールコアは、その高エネルギー特性で知られており、5-クロロ-3-シクロブチル-1,2,4-オキサジアゾールは、推進剤や爆薬など、急速なエネルギー放出を必要とする用途向けの高エネルギー材料の開発に使用できます 。
環境科学: 汚染修復
オキサジアゾール化合物は、その反応性のために、汚染物質を分解する能力について調査されています。 それらは、汚染された水と土壌の修復のために、高度酸化プロセスで使用される可能性があります 。
生化学: 酵素阻害
生化学では、5-クロロ-3-シクロブチル-1,2,4-オキサジアゾールのオキサジアゾール環は、酵素阻害剤の設計に使用されます。 これらの阻害剤は生化学的経路を調節することができ、酵素の機能とメカニズムを研究するための貴重なツールです 。
薬理学: 薬物設計と合成
オキサジアゾール部分は、その汎用性と、望ましい薬物動態特性を持つ安定な化合物を形成する能力のために、薬物設計において一般的な特徴です。 それは、改善された効力と副作用の軽減を備えた新しい薬物を合成するための足場として役立ちます 。
Safety and Hazards
作用機序
Target of Action
Similar compounds in the 1,2,4-oxadiazole class have been reported to have anti-infective properties, suggesting potential targets could be proteins or enzymes involved in infectious disease pathways .
Mode of Action
It is known that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole may interact with its targets through hydrogen bonding, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Similar compounds in the 1,2,4-oxadiazole class have been reported to disrupt growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence .
Result of Action
Given the potential anti-infective properties of similar 1,2,4-oxadiazole compounds, it’s plausible that the compound could lead to disruption of bacterial growth and pathogenicity .
生化学分析
Biochemical Properties
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound interacts with proteins by forming hydrogen bonds and hydrophobic interactions, which can alter the protein’s conformation and activity. Additionally, 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole can bind to nucleic acids, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole exerts its effects through various mechanisms. It binds to specific enzymes, inhibiting their activity and preventing the catalysis of essential biochemical reactions . This inhibition can occur through competitive or non-competitive binding, depending on the enzyme and the binding site. Furthermore, 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole can interact with transcription factors, altering gene expression by either upregulating or downregulating specific genes . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its biochemical activity . In vitro and in vivo studies have shown that the compound’s effects on cellular function can vary over time, with initial inhibition of enzyme activity followed by gradual recovery as the compound degrades .
Dosage Effects in Animal Models
In animal models, the effects of 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring safe application in biochemical research.
Metabolic Pathways
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, it can affect the synthesis and degradation of nucleotides, impacting DNA and RNA metabolism . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within the cell, ensuring its localization to target sites . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and optimizing its application in biochemical research.
Subcellular Localization
The subcellular localization of 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins . Additionally, it can be transported into the nucleus, where it affects gene expression by interacting with transcription factors and nucleic acids . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its proper localization and function .
特性
IUPAC Name |
5-chloro-3-cyclobutyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFHPOIOKPCTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283770 | |
| Record name | 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-96-1 | |
| Record name | 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188264-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-cyclobutyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






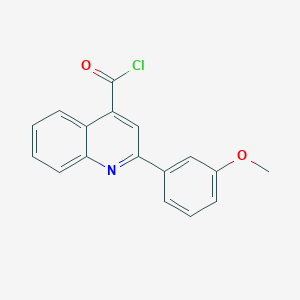

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)
